molecular formula C15H12N2O4S2 B2533034 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide CAS No. 622352-73-2

7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide

Cat. No.: B2533034
CAS No.: 622352-73-2
M. Wt: 348.39
InChI Key: GMSPEPQBWHELJH-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide is a complex organic compound with a molecular formula of C15H12N2O4S2 and a molecular weight of 348.397 Da . This compound is known for its unique structural features, which include a thiazole ring and an isothiochromene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Preparation Methods

The synthesis of 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isothiochromene core, followed by the introduction of the thiazole ring. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various thiazole derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

7,8-Dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide include other thiazole derivatives and isothiochromene compounds. Some examples are:

The uniqueness of this compound lies in its combined structural elements, which confer a range of potential biological activities and applications.

Properties

IUPAC Name

7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S2/c1-20-9-4-3-8-7-10(13(18)17-15-16-5-6-22-15)23-14(19)11(8)12(9)21-2/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSPEPQBWHELJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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